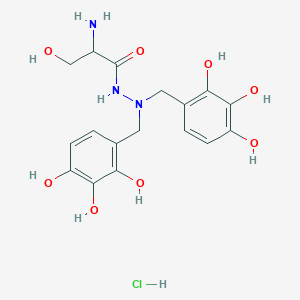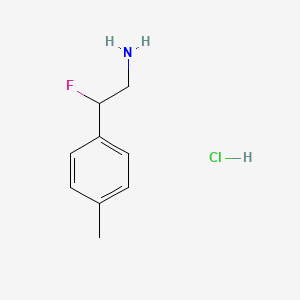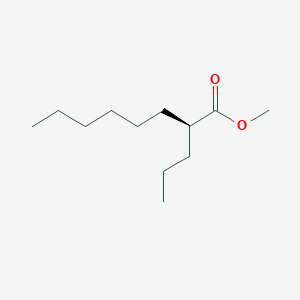
methyl (2S)-2-propyloctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-propyloctanoate: is an organic compound belonging to the ester family. It is characterized by its pleasant odor and is commonly used in the fragrance and flavor industry. The compound is derived from octanoic acid and is known for its stability and relatively low reactivity compared to other esters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl (2S)-2-propyloctanoate can be synthesized through the esterification of octanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where octanoic acid and methanol are continuously fed, and the ester is continuously removed. This process enhances the efficiency and yield of the esterification reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (2S)-2-propyloctanoate primarily undergoes hydrolysis, transesterification, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield octanoic acid and methanol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and methanol.
Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Major Products Formed:
Hydrolysis: Octanoic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: The corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-propyloctanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies involving esterification and transesterification reactions.
Biology: The compound is used in studies related to lipid metabolism and enzymatic hydrolysis of esters.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals and bioactive compounds.
Industry: this compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-propyloctanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of octanoic acid and methanol. This process is crucial in the metabolism of esters in biological systems.
Vergleich Mit ähnlichen Verbindungen
Methyl octanoate: Similar in structure but lacks the propyloctanoate moiety.
Ethyl octanoate: Another ester of octanoic acid but with an ethyl group instead of a methyl group.
Methyl (2S)-2-propylhexanoate: Similar structure but with a shorter carbon chain.
Uniqueness: Methyl (2S)-2-propyloctanoate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its stability and pleasant odor make it particularly valuable in the fragrance and flavor industry.
Eigenschaften
Molekularformel |
C12H24O2 |
|---|---|
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
methyl (2S)-2-propyloctanoate |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-10-11(9-5-2)12(13)14-3/h11H,4-10H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
GKJRZSWZJPEPLF-NSHDSACASA-N |
Isomerische SMILES |
CCCCCC[C@H](CCC)C(=O)OC |
Kanonische SMILES |
CCCCCCC(CCC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)

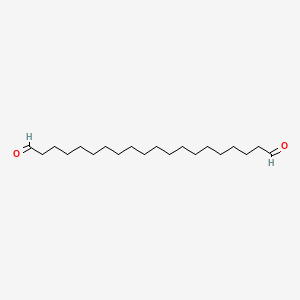
![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
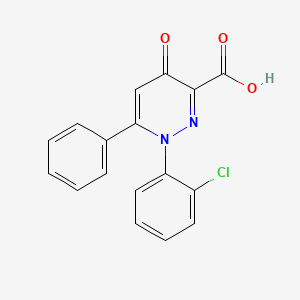
![N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)




